

Solubility of 4-Bromo-2-methoxythiazole in common organic solvents

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Compound of Interest

Compound Name: **4-Bromo-2-methoxythiazole**

Cat. No.: **B1273696**

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Solubility of 4-Bromo-2-methoxythiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of **4-Bromo-2-methoxythiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound in a wide array of common organic solvents is not readily available in public literature, this document provides a framework for its solubility determination. It includes predicted qualitative solubility, detailed experimental protocols for quantitative analysis, and a generalized workflow for solubility assessment.

Physicochemical Properties of 4-Bromo-2-methoxythiazole

Before delving into solubility, a summary of the key physicochemical properties of **4-Bromo-2-methoxythiazole** is essential for understanding its behavior in different solvent environments.

Property	Value
Molecular Formula	C ₄ H ₄ BrNOS
Molecular Weight	194.05 g/mol [1]
CAS Number	240816-35-7 [1] [2]
Appearance	Likely a liquid or low-melting solid
Structure	A five-membered thiazole ring substituted with a bromine atom at the 4-position and a methoxy group at the 2-position.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of **4-Bromo-2-methoxythiazole**'s solubility can be inferred from its structure. The molecule possesses both polar (methoxy group, nitrogen and sulfur heteroatoms) and non-polar (brominated thiazole ring) characteristics.

- **Polar Aprotic Solvents:** High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.
- **Polar Protic Solvents:** Good to moderate solubility is anticipated in polar protic solvents like methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the nitrogen and oxygen atoms of the methoxy group would contribute to its solubility.
- **Non-Polar Solvents:** Moderate to low solubility is predicted in non-polar solvents such as toluene, hexane, and cyclohexane. The non-polar character of the brominated ring system will allow for some interaction, but the polar groups will limit extensive dissolution.
- **Ethers and Esters:** Moderate solubility is expected in solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate, which have intermediate polarity.

Quantitative Solubility Determination: Experimental Protocols

To obtain precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[\[3\]](#)

Shake-Flask Method

Objective: To determine the equilibrium solubility of **4-Bromo-2-methoxythiazole** in a selected organic solvent at a specific temperature.

Materials:

- **4-Bromo-2-methoxythiazole** (crystalline solid)
- Selected organic solvents (high purity)
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
- Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of crystalline **4-Bromo-2-methoxythiazole** to several vials. The presence of excess solid is crucial to ensure that a true equilibrium is reached.
 - Add a known volume of the desired organic solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.

- Equilibration:

- Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute remains constant.

- Sample Preparation and Analysis:

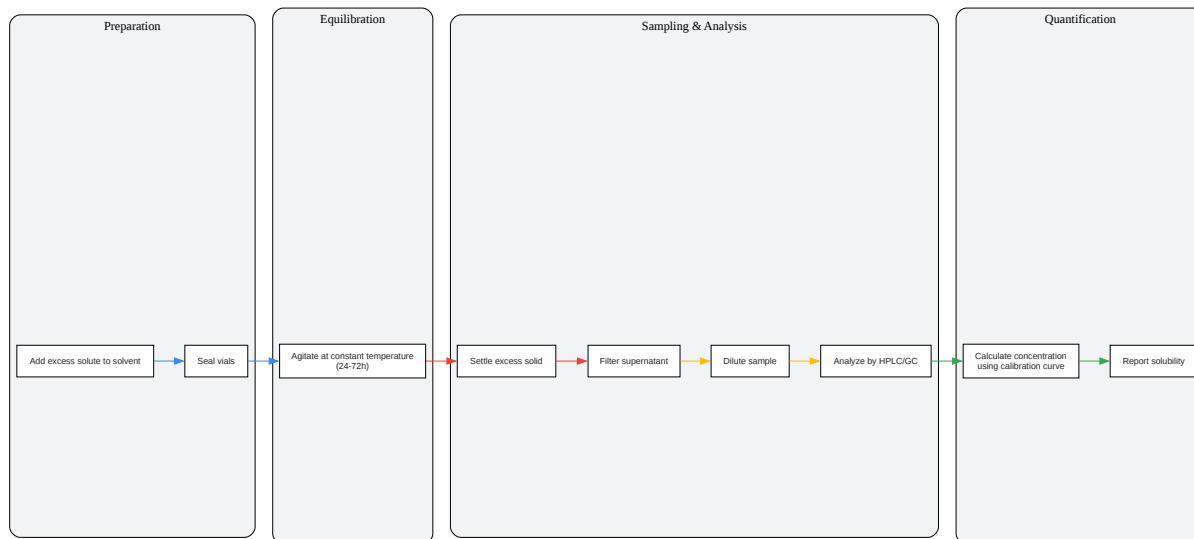
- Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microcrystals.
- Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of **4-Bromo-2-methoxythiazole**.

- Quantification and Data Reporting:

- Prepare a calibration curve using standard solutions of **4-Bromo-2-methoxythiazole** of known concentrations.
- Calculate the concentration of the compound in the saturated solution by applying the dilution factor.
- Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an organic compound like **4-Bromo-2-methoxythiazole**.



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Caption: General experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for **4-Bromo-2-methoxythiazole** is limited, this guide provides a robust framework for researchers to approach its solubility assessment. The predicted qualitative solubility suggests good solubility in polar aprotic and protic solvents. For precise quantitative data, the detailed shake-flask experimental protocol offers a reliable method. Understanding the solubility of this compound is a critical step in its application for drug discovery, process chemistry, and materials science, enabling informed solvent selection for synthesis, purification, and formulation.

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